Antibacterial Potency and MIC Profiles
Bekanamycin (kanamycin B) exhibits approximately twice the antibacterial activity of kanamycin A against susceptible bacterial strains [1]. This quantifiable difference is directly attributable to the additional 2′- and 6′-amino groups on ring I of the glucopyranosyl moiety, which enhance ribosomal binding affinity and functional interference with protein synthesis [1].
| Evidence Dimension | Relative antibacterial potency |
|---|---|
| Target Compound Data | 2× (relative activity factor) |
| Comparator Or Baseline | Kanamycin A (activity factor = 1×) |
| Quantified Difference | Approximately 2-fold higher activity |
| Conditions | Standard susceptibility testing against Gram-negative and Gram-positive bacteria (class-level finding) |
Why This Matters
Procurement of bekanamycin sulfate rather than generic kanamycin A ensures a two-fold higher intrinsic antibacterial potency, reducing the required mass for equivalent efficacy in research models.
- [1] Lovering AM, Reeves DS. Chapter 12: Aminoglycosides and aminocyclitols. In: Finch RG, Greenwood D, Norrby SR, Whitley RJ, eds. Antibiotic and Chemotherapy. 9th ed. Elsevier; 2011. View Source
